molecular formula C11H12FNO3 B14783305 (4R)-4-amino-6-fluoro-2-methyl-2,3-dihydrochromene-4-carboxylic acid

(4R)-4-amino-6-fluoro-2-methyl-2,3-dihydrochromene-4-carboxylic acid

Cat. No.: B14783305
M. Wt: 225.22 g/mol
InChI Key: IFJLLYGZXTWBJC-MGAKOFKPSA-N
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Description

(2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a chroman ring substituted with an amino group, a fluorine atom, and a carboxylic acid group, makes it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid typically involves several steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Amino Group Addition: The amino group can be introduced through a reductive amination reaction.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation of a suitable intermediate using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of (2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and continuous flow reactors are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted chroman derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, while the amino and carboxylic acid groups facilitate interactions with active sites. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-2-Substituted-3-(3-Mercaptopropionyl)thiazolidine-4-carboxylic acids: These compounds share structural similarities and are used as antihypertensive agents.

    Pyrrolidine Derivatives: These compounds also feature chiral centers and are used in drug discovery for their biological activity.

Uniqueness

(2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

IUPAC Name

(4R)-4-amino-6-fluoro-2-methyl-2,3-dihydrochromene-4-carboxylic acid

InChI

InChI=1S/C11H12FNO3/c1-6-5-11(13,10(14)15)8-4-7(12)2-3-9(8)16-6/h2-4,6H,5,13H2,1H3,(H,14,15)/t6?,11-/m1/s1

InChI Key

IFJLLYGZXTWBJC-MGAKOFKPSA-N

Isomeric SMILES

CC1C[C@@](C2=C(O1)C=CC(=C2)F)(C(=O)O)N

Canonical SMILES

CC1CC(C2=C(O1)C=CC(=C2)F)(C(=O)O)N

Origin of Product

United States

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